molecular formula C8H11N3O4S B10915034 methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate

methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate

Cat. No.: B10915034
M. Wt: 245.26 g/mol
InChI Key: KSBQGRNBTXUWIB-UHFFFAOYSA-N
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Description

Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Thioether formation: The nitrated pyrazole is reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alcohols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-methyl-3-amino-1H-pyrazol-1-yl)methyl]thio}acetate.

    Substitution: Various substituted thioethers.

    Hydrolysis: 5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetic acid.

Scientific Research Applications

Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-nitro-1H-pyrazole: Lacks the thioether and ester functionalities.

    Methyl {[(5-methyl-1H-pyrazol-1-yl)methyl]thio}acetate: Lacks the nitro group.

    5-methyl-3-amino-1H-pyrazol-1-yl)methyl]thio}acetate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate is unique due to the presence of both the nitro group and the thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

methyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfanyl]acetate

InChI

InChI=1S/C8H11N3O4S/c1-6-3-7(11(13)14)9-10(6)5-16-4-8(12)15-2/h3H,4-5H2,1-2H3

InChI Key

KSBQGRNBTXUWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CSCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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